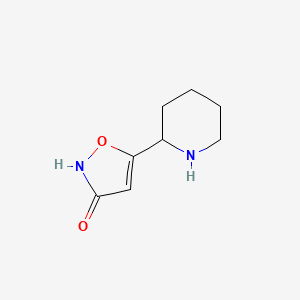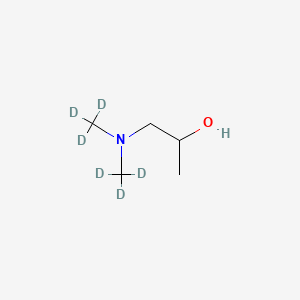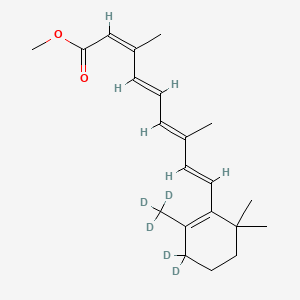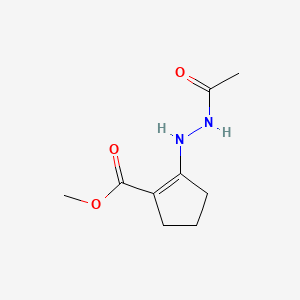
2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline is a synthetic organic compound that features both aniline and triazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the aniline derivative: Starting from a suitable aniline precursor, functional groups are introduced through reactions such as nitration, reduction, or halogenation.
Introduction of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Attachment of the hydroxy-butynyl group: This step might involve the addition of a butynyl group followed by hydroxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specific catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The triazole ring can undergo reduction reactions, potentially altering its biological activity.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide for cycloaddition reactions.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Reduced triazole derivatives.
Substitution products: Various substituted aniline derivatives.
科学的研究の応用
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Antifungal and antibacterial agents: Compounds with triazole rings are often explored for their antimicrobial properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action for compounds like 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline often involves interaction with biological targets such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the aniline group can interact with other molecular targets.
類似化合物との比較
Similar Compounds
- 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)benzene
- 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)pyridine
Uniqueness
2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.
特性
IUPAC Name |
1-[2-amino-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-3-12(18)10-6-9(4-5-11(10)14)7-13-15-8-16-17-13/h1,4-6,8,12,18H,3,7,14H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLYQIYHURTTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=C(C=CC(=C1)CC2=NC=NN2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)

![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)


